C-4 Substituent Class Differentiation: 4-(Piperidin-1-yl) vs. 4-Anilino-3-cyanoquinoline Scaffolds – Impact on Kinase Inhibitor Selectivity Profile
The target compound belongs to the 4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold class, which is structurally and pharmacologically distinct from the well-characterized 4-anilino-3-cyanoquinoline series (exemplified by bosutinib/SKI-606 and HKI-272) [1]. In the 4-anilino series, optimal Src kinase inhibition is achieved with a 2,4-dichloro-5-methoxyaniline group at C-4, yielding IC₅₀ values in the low nanomolar range (e.g., 1–10 nM for optimized analogs) [2]. The replacement of the anilino NH with a piperidine ring in the target compound eliminates the key hydrogen-bond donor interaction with the kinase hinge region and introduces a different conformational geometry, which is predicted to substantially alter kinase selectivity. The 4-(piperidin-1-yl) scaffold has been independently validated as a CNS-penetrant M₄ muscarinic PAM chemotype, unrelated to Src/Abl kinase inhibition, with optimized analogs in this series achieving M₄ PAM EC₅₀ values of 4- to 5-fold improvement over the HTS hit [1]. No published Src or Abl kinase inhibition data exist for the target compound, and the scaffold divergence precludes reliable extrapolation from 4-anilino series data.
| Evidence Dimension | C-4 substituent identity and associated target pharmacology |
|---|---|
| Target Compound Data | 4-(Piperidin-1-yl) substitution; no published kinase IC₅₀ data; scaffold validated in M₄ PAM context (EC₅₀ fold-improvement: 4–5× vs. HTS hit) [1] |
| Comparator Or Baseline | 4-Anilino-3-cyanoquinoline series (e.g., bosutinib): Src IC₅₀ = 1–10 nM for optimized analogs; Abl IC₅₀ in low nM range [2] |
| Quantified Difference | Qualitative scaffold class difference; kinase inhibition data absent for target compound |
| Conditions | Class-level scaffold comparison based on published SAR for 4-anilino-3-cyanoquinolines (Src kinase enzymatic assay) [2] and 4-(piperidin-1-yl)quinoline-3-carbonitriles (M₄ PAM calcium mobilization assay, human and rat M₄ receptors) [1] |
Why This Matters
Procurement of this compound for kinase-targeting studies requires explicit recognition that it does not share the validated Src/Abl inhibitory profile of the 4-anilino-3-cyanoquinoline series, and its biological activity must be empirically determined in the user's target assay system.
- [1] Wood MR, Noetzel MJ, Engers JL, et al. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorg Med Chem Lett. 2017;27(18):4274–4279. doi:10.1016/j.bmcl.2017.08.043 View Source
- [2] Boschelli DH, Wang YD, Ye F, et al. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. J Med Chem. 2001;44(5):822–833. doi:10.1021/jm000269x View Source
